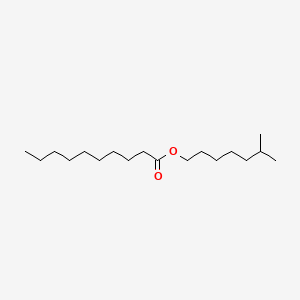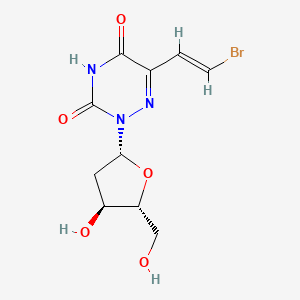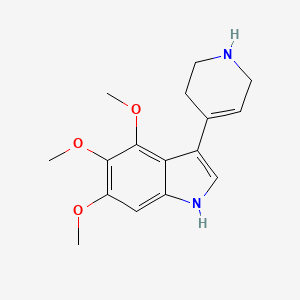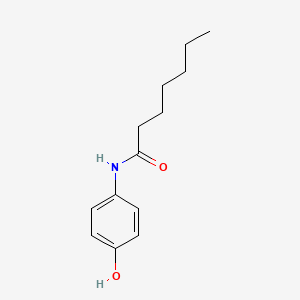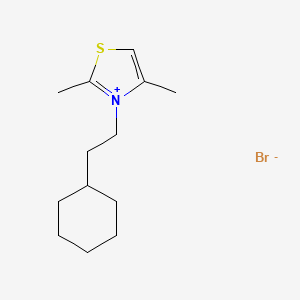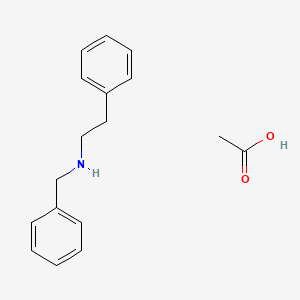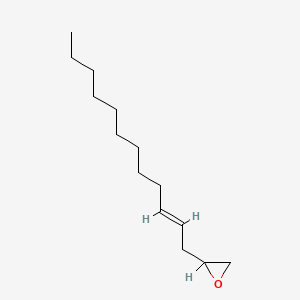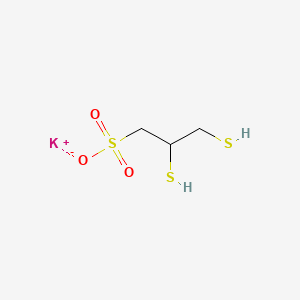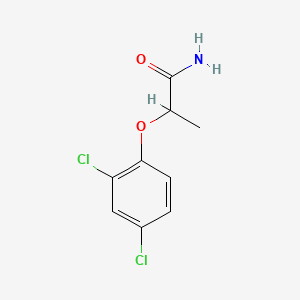
2-(2,4-Dichlorophenoxy)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)propionamide is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely used as a herbicide. The compound has a molecular formula of C9H9Cl2NO2 and a molecular weight of 234.08 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)propionamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines under controlled conditions. One common method includes the use of catalysts and solvents to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as refluxing, dehydration, and distillation to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)propionamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of related compounds.
Biology: Studied for its effects on various biological systems and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of agricultural chemicals and other industrial applications
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenoxy)propionamide involves its interaction with specific molecular targets and pathways. It is known to mimic natural auxins, which are plant hormones, and disrupt normal plant growth processes. This disruption leads to abnormal growth, senescence, and ultimately plant death. The compound’s effects are mediated through its binding to auxin receptors and subsequent activation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorprop: Another herbicide with a similar structure, used for controlling broadleaf weeds.
Fenoxanil: A systemic fungicide used for controlling rice blast.
Uniqueness
2-(2,4-Dichlorophenoxy)propionamide is unique due to its specific molecular structure, which allows it to interact with auxin receptors in plants. This interaction makes it particularly effective as a herbicide, distinguishing it from other similar compounds that may have different modes of action or target different pathways .
Propiedades
Número CAS |
36984-15-3 |
|---|---|
Fórmula molecular |
C9H9Cl2NO2 |
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H2,12,13) |
Clave InChI |
PCWMWJKZXONNDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


